molecular formula C42H53I3N4O3 B2844194 Bmvc-8C3O

Bmvc-8C3O

Cat. No.: B2844194
M. Wt: 1042.6 g/mol
InChI Key: DKMJOQQQBQBOMV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

BMVC-8C3O is a G-quadruplex ligand . Its primary target is the c-FOS promoter , which is rich in guanine and forms G-quadruplex secondary structures . The c-FOS gene plays a crucial role in cell proliferation and survival, making it a significant target in cancer treatment .

Mode of Action

This compound interacts with its target by stabilizing the G-rich sequences located at the c-FOS promoter . This stabilization suppresses the expression of the c-FOS gene .

Biochemical Pathways

The suppression of c-FOS expression by this compound leads to increased sensitivity of cancer cells to osimertinib, an epidermal growth factor receptor inhibitor . This suggests that this compound affects the epidermal growth factor receptor pathway , which is critical for cell growth and survival .

Pharmacokinetics

Its ability to suppress c-fos expression and increase the sensitivity of cancer cells to osimertinib suggests that it can effectively reach its target site and exert its action .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth . By suppressing c-FOS expression, this compound increases the sensitivity of cancer cells to osimertinib, leading to a synergistic effect in inhibiting the growth of resistant cancers both in vitro and in animal models .

Action Environment

The action of this compound is influenced by the presence of guanine-rich sequences in the c-FOS promoter . These sequences form G-quadruplex secondary structures, which are the targets of this compound . The presence of these structures is a key environmental factor that enables this compound to exert its action .

Preparation Methods

The synthesis of BMVC-8C3O involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer. the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .

Properties

IUPAC Name

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMJOQQQBQBOMV-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53I3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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